molecular formula C17H13FN4O2S B13375203 6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375203
M. Wt: 356.4 g/mol
InChI Key: DTNHOYJTMVAWGC-UHFFFAOYSA-N
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Description

“6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or their derivatives.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents.

    Functionalization with Fluorophenyl and Methoxyphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to ring-opening or other structural changes.

    Substitution: The aromatic rings (fluorophenyl and methoxyphenoxy) may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific diseases or conditions.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.

Mechanism of Action

The mechanism of action of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.

    Methoxyphenoxy Derivatives: Compounds containing the methoxyphenoxy group.

Uniqueness

The uniqueness of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c1-23-13-5-7-14(8-6-13)24-10-15-19-20-17-22(15)21-16(25-17)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3

InChI Key

DTNHOYJTMVAWGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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